3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the ethylsulfanyl group in the structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions. One common method includes the functionalization of imidazo[1,2-a]pyridine through radical reactions. This process can be achieved using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl bromides using palladium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Transition Metal Catalysts: Palladium acetate is commonly used for decarboxylative arylation reactions.
Oxidizing Agents: Metal-free oxidizing agents are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]pyridine, which can be further utilized in drug discovery and development .
Scientific Research Applications
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals due to its biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Drug Discovery: Functionalized derivatives of this compound are explored for their potential antibacterial activity.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, while the ethylsulfanyl group contributes to its overall stability and reactivity. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylic acids: These compounds share a similar core structure but differ in their functional groups.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the C-3 position.
Uniqueness
The uniqueness of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethylsulfanyl group provides additional reactivity and binding potential .
Properties
Molecular Formula |
C11H9F3N2O2S |
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Molecular Weight |
290.26 g/mol |
IUPAC Name |
3-ethylsulfanyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H9F3N2O2S/c1-2-19-8-5-15-9-6(10(17)18)3-4-7(16(8)9)11(12,13)14/h3-5H,2H2,1H3,(H,17,18) |
InChI Key |
DGWBUJZEBXCORL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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